[1-(3-Chlorophenyl)cyclopentyl]methanamine - 933752-65-9

[1-(3-Chlorophenyl)cyclopentyl]methanamine

Catalog Number: EVT-3444175
CAS Number: 933752-65-9
Molecular Formula: C12H16ClN
Molecular Weight: 209.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceutical research: Analogs of [1-(3-Chlorophenyl)cyclopentyl]methanamine, featuring modifications to the cyclopentyl or aromatic ring systems, could be explored as potential drug candidates. The provided papers showcase a diverse range of biological activities associated with similar structures, including:
    • Antiaggregant and antivasospastic properties: This is demonstrated with LCB 2853, a thromboxane A2 receptor antagonist []. This suggests potential for exploring similar compounds, including modifications of [1-(3-Chlorophenyl)cyclopentyl]methanamine, for cardiovascular applications.
    • Neuroleptic activity: Haloperidol [], which shares some structural features with [1-(3-Chlorophenyl)cyclopentyl]methanamine, highlights the potential for exploring modifications of this compound for neurological applications.
    • AKT protein kinase inhibition: The synthesis and use of a hydroxylated cyclopentyl pyrimidine as an AKT protein kinase inhibitor for treating diseases like cancer [] suggests potential for exploring similar compounds with modifications to [1-(3-Chlorophenyl)cyclopentyl]methanamine.
  • Materials science: Derivatives of [1-(3-Chlorophenyl)cyclopentyl]methanamine could potentially be incorporated into materials to impart specific properties, such as antimicrobial activity, as demonstrated by triazolopyrimidine derivatives [].

4-(2-Chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine-9-¹⁴C (CI-918-¹⁴C)

  • Compound Description: CI-918-¹⁴C is a radiolabeled compound synthesized using acetyl-1-¹⁴C chloride as a starting material. This compound was developed for use in pharmacological studies. []
  • Relevance: While CI-918-¹⁴C shares a chlorophenyl moiety with [1-(3-Chlorophenyl)cyclopentyl]methanamine, its core structure is significantly different, focusing on a complex fused ring system incorporating diazepine and pyrazole rings. The research primarily focuses on radiolabeling techniques, not shared biological activity or direct structural comparison. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound is a polyheterocyclic molecule synthesized via a multi-step process involving a Ugi-Zhu reaction. []
  • Relevance: Although this compound also contains a chlorophenyl group, it exhibits significant structural differences compared to [1-(3-Chlorophenyl)cyclopentyl]methanamine. The compound features a complex fused ring system and a variety of substituents not present in the target compound. There is no direct relationship in terms of biological activity or chemical synthesis methods discussed in the paper. []

Ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate

  • Compound Description: This compound features a central imidazolidine ring substituted with a cyclopentyl group and a 4-chlorophenyl group. Its synthesis and crystal structure were reported. []

Sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]benzeneacetate (LCB 2853)

  • Compound Description: LCB 2853 acts as a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist, exhibiting antiaggregant and antivasospastic properties. []
  • Relevance: LCB 2853 shares a cyclopentylmethylbenzene structure with [1-(3-Chlorophenyl)cyclopentyl]methanamine, but it possesses a distinct sulfonamide linker and a benzeneacetate group absent in the target compound. The biological activities described for LCB 2853 are not directly related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. []

{2-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinylmethyl]cyclopentyl}-(4-fluorophenyl)methanone

  • Compound Description: This haloperidol analog was synthesized and characterized to study the impact of structural modifications on its biological activity. [, ]
  • Relevance: While this compound incorporates both a cyclopentyl and a chlorophenyl moiety, it differs significantly from [1-(3-Chlorophenyl)cyclopentyl]methanamine in its overall structure. Key differences include the presence of a piperidine ring, a hydroxyl group, and a fluorophenyl ketone moiety. [, ]

(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-yl)-3-(isopropylamino)propan-1-one (Ipatasertib)

  • Compound Description: Ipatasertib acts as an AKT protein kinase inhibitor with potential applications in cancer treatment. [, ]
  • Relevance: Although Ipatasertib and [1-(3-Chlorophenyl)cyclopentyl]methanamine both contain a chlorophenyl group, their structures are otherwise distinct. Ipatasertib features a complex multi-ring system, including a cyclopenta[d]pyrimidine and piperazine ring, and lacks the cyclopentyl directly connected to the chlorophenyl seen in the target compound. [, ]

3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate

  • Compound Description: This compound, incorporating a 4-chlorophenyl group, was synthesized and its crystal structure was analyzed. []
  • Relevance: While containing a chlorophenyl substituent, this compound exhibits substantial structural differences from [1-(3-Chlorophenyl)cyclopentyl]methanamine. It features a complex spirocyclic system, a butyrate ester, and a mesityl group, none of which are present in the target compound. []

(PCy₃)(IMes)Cl₂RuCHPh

  • Compound Description: This ruthenium-based olefin metathesis catalyst contains a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand. []
  • Relevance: This compound bears no structural resemblance to [1-(3-Chlorophenyl)cyclopentyl]methanamine. It is a ruthenium complex with carbene ligands and phosphine ligands, focusing on catalytic activity rather than any shared structural features or biological activity with the target compound. []

3-Morpholinylsydnonimine

  • Compound Description: This nitric oxide (NO) donor exhibits a dual effect on glutamatergic transmission depending on its concentration. []
  • Relevance: This compound is not structurally related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. The research focuses on its role as an NO donor and its impact on neurotransmission, not on any shared structural features with the target compound. []

N⁶-Cyclohexyladenosine (CHA)

  • Compound Description: CHA is an adenosine A1 receptor agonist known to influence various cellular processes. []
  • Relevance: This compound shares no direct structural similarity with [1-(3-Chlorophenyl)cyclopentyl]methanamine. The research focuses on CHA's role as an agonist of adenosine receptors and its downstream signaling effects, not any structural or functional relationship with the target compound. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is a cyclin-dependent kinase 5 (CDK5) inhibitor that exhibits selective activity over CDK2. This compound reduces Mcl-1 protein levels and demonstrates synergistic effects with Bcl-2 inhibitors in inducing apoptosis in pancreatic cancer cell lines. []
  • Relevance: While Analog 24 contains a cyclobutyl group, which is structurally similar to the cyclopentyl group in [1-(3-Chlorophenyl)cyclopentyl]methanamine, the overall structures are significantly different. Analog 24 is a pyrazole derivative with a biphenyl substituent and an acetamide linker, features absent in the target compound. The research focuses on the compound's role as a CDK5 inhibitor, a function not directly related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. []

N⁶-(3-Iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA)

  • Compound Description: IB-MECA acts as an agonist of the adenosine A3 receptor and has been shown to affect various physiological processes, including gastrointestinal motility and inflammation. []
  • Relevance: This compound does not share any direct structural similarity with [1-(3-Chlorophenyl)cyclopentyl]methanamine. The research emphasizes the compound's function as an adenosine A3 receptor agonist and its impact on specific physiological pathways, not any structural or functional relationship to the target compound. []

3-Amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (VU 10010)

  • Compound Description: VU 10010 acts as a highly selective allosteric potentiator of the M4 muscarinic acetylcholine receptor subtype. []
  • Relevance: VU 10010 shares a chlorophenylmethyl moiety with [1-(3-Chlorophenyl)cyclopentyl]methanamine, but their core structures differ significantly. VU 10010 incorporates a thieno[2,3-b]pyridine scaffold and a carboxamide group not present in the target compound. The research focuses on its activity at muscarinic receptors, a target unrelated to [1-(3-Chlorophenyl)cyclopentyl]methanamine. []

(4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine

  • Compound Description: This compound is a hapten of chlorfenapyr, a pyrrole insecticide. It was synthesized and conjugated to carrier proteins to generate antigens for antibody production and immunoassay development. []

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound is a pyrazole derivative exhibiting potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. []
  • Relevance: This pyrazole derivative shares a chlorophenyl moiety with [1-(3-Chlorophenyl)cyclopentyl]methanamine, but their overall structures and biological activities differ substantially. The pyrazole ring, phenyl substitution, and carbaldehyde group are absent in the target compound. []

5-Nitroquinolin-8-yl-substituted amino phosphonates/phosphoramidates

  • Compound Description: This class of compounds was synthesized from 5-nitroquinolin-8-ol and evaluated for antimicrobial and antioxidant activities. []
  • Relevance: These compounds are not structurally related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. They are based on a nitroquinoline scaffold with various phosphonate/phosphoramidate substituents and do not share any structural motifs or reported biological activities with the target compound. []

Triazolopyrimidine derivatives

  • Compound Description: This class of compounds, containing diverse substituents, has been investigated for their potential use as microbicides in protecting materials. []
  • Relevance: While specific structures are not provided, triazolopyrimidine derivatives generally bear no structural resemblance to [1-(3-Chlorophenyl)cyclopentyl]methanamine. These compounds focus on material protection through antimicrobial activity, a function unrelated to the target compound. []

(-)-5-(3-Chlorophenyl)-α-(4-chlorophenyl)-α-(1-methyl-1H-imidazol-5-yl)tetrazolo[1,5-a]quinazoline-7-methanamine

  • Compound Description: This compound, containing a chlorophenyl group, acts as a farnesyltransferase inhibitor, showing potential for cancer treatment. []
  • Relevance: This compound exhibits a chlorophenyl group but is otherwise structurally distinct from [1-(3-Chlorophenyl)cyclopentyl]methanamine. It features a complex tetrazole-fused quinazoline core, an imidazole ring, and an additional chlorophenyl substituent absent in the target compound. []

Properties

CAS Number

933752-65-9

Product Name

[1-(3-Chlorophenyl)cyclopentyl]methanamine

IUPAC Name

[1-(3-chlorophenyl)cyclopentyl]methanamine

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2

InChI Key

RUCYJFAAKGHQNI-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)Cl

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.